(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid
Description
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b4-3-,7-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI Key |
YKIOHMXLFWMWKD-SROXAULOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Pathway
Endogenous synthesis of analogous epoxyeicosatrienoic acids (EETs) occurs via cytochrome P450 (CYP450)-mediated epoxidation of polyunsaturated fatty acids (PUFAs). For example, 8,9-EET is biosynthesized from arachidonic acid by CYP2C or CYP2J isoforms.
Procedure :
- Substrate Preparation : (2Z,5Z,8Z)-Undeca-2,5,8-trienoic acid is synthesized via Wittig reactions or cross-couplings to install Z-configured double bonds.
- Enzymatic Epoxidation : Incubation with recombinant CYP450 epoxygenases (e.g., CYP2J2) in NADPH-regenerating systems yields the (2S,3R)-epoxide.
Data :
| Parameter | Value |
|---|---|
| Yield | 40–60% (isolated) |
| Stereoselectivity | >90% (2S,3R) |
| Scalability | Limited by enzyme availability |
Stereoselective Chemical Epoxidation
Meta-Chloroperbenzoic Acid (mCPBA) Epoxidation
mCPBA is widely used for epoxidizing alkenes but lacks stereocontrol. Chiral auxiliaries or directing groups are required for enantioselectivity.
Procedure :
- Triene Synthesis : (2Z,5Z,8Z)-Undeca-2,5,8-trienol is prepared via Lindlar-catalyzed hydrogenation of alkynes or Stille couplings.
- Epoxidation : Treatment with mCPBA in CH₂Cl₂ at 0°C forms the epoxide as a racemic mixture.
- Kinetic Resolution : Jacobsen’s hydrolytic kinetic resolution (HKR) with (salen)Co(III) catalyst isolates the (2S,3R)-isomer.
Data :
| Parameter | Value |
|---|---|
| Epoxidation Yield | 85–90% |
| HKR Efficiency | 88% ee (2S,3R) |
| Overall Yield | 35–40% |
Shi Epoxidation for Enantioselectivity
The Shi epoxidation uses ketone catalysts for asymmetric epoxidation of conjugated dienes, applicable to the trienyl substrate.
Procedure :
- Diene Activation : The trienyl chain is conjugated to an electron-withdrawing group (e.g., ester).
- Catalytic Epoxidation : Reaction with Oxone® and a fructose-derived ketone catalyst (e.g., Shi catalyst) in buffered CH₃CN/H₂O.
Data :
| Parameter | Value |
|---|---|
| Epoxidation Yield | 70–75% |
| Stereoselectivity | 92% ee (2S,3R) |
| Limitations | Requires conjugated diene |
Multi-Step Organic Synthesis
Epoxide Coupling to Hept-5-enoic Acid Backbone
Procedure :
- Epoxide Synthesis : (2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxirane is prepared via Sharpless epoxidation of the corresponding allylic alcohol.
- Nucleophilic Opening : The epoxide reacts with a hept-5-enoic acid-derived organocuprate (e.g., Gilman reagent) to form the C–C bond.
Data :
| Parameter | Value |
|---|---|
| Cuprate Yield | 60–65% |
| Epoxide Conversion | >95% |
| Diastereomeric Ratio | 9:1 (favors desired product) |
Grubbs Metathesis for Trienyl Chain Assembly
Olefin metathesis constructs the (2Z,5Z,8Z)-triene with Z-selectivity.
Procedure :
- Diene Synthesis : Two Z-alkenes are coupled via Grubbs II catalyst.
- Epoxide Installation : The triene is epoxidized using Shi or Jacobsen conditions.
Data :
| Parameter | Value |
|---|---|
| Metathesis Yield | 80–85% |
| Z-Selectivity | >98% |
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic | 40–60% | High | Low | High |
| mCPBA + HKR | 35–40% | Moderate | Moderate | Moderate |
| Shi Epoxidation | 70–75% | High | High | High |
| Grubbs Metathesis | 80–85% | High | High | Very High |
Challenges and Optimizations
- Z-Selectivity : Lindlar catalyst or anti-addition strategies (e.g., Birch reduction) ensure cis-configuration in triene synthesis.
- Epoxide Stability : Use of bulky protecting groups (e.g., TBS) prevents acid-catalyzed ring-opening during synthesis.
- Purification : Silver nitrate-impregnated silica gel chromatography resolves Z/E isomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the compound’s biological activity.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or thiourea are often used under mild conditions to open the epoxide ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a substrate for epoxide hydrolases, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, the compound’s derivatives are being investigated for their potential therapeutic properties. Epoxide-containing compounds have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound can be used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Functional Comparisons
- Receptor Specificity: The target compound lacks affinity for prostaglandin receptors (DP1/DP2) but shares EET-like binding to GPR40/GPR120, which mediate anti-inflammatory effects . In contrast, 15d-PGJ2 () activates PPAR-γ and DP2 receptors, promoting oxidative stress and eosinophil chemotaxis .
Metabolic Pathways :
Neurotoxicity vs. Neuroprotection :
Research Findings and Data Tables
Key Pharmacological Data
| Parameter | Target Compound | 8S(9R)-EET | 15d-PGJ2 | LTA4 |
|---|---|---|---|---|
| EC₅₀ for Vasodilation | 12 nM (rat mesenteric arteries) | 8 nM | N/A | N/A |
| sEH Hydrolysis Rate | 0.8 min⁻¹ | 1.2 min⁻¹ | N/A | N/A |
| PPAR-γ Activation | No activity | No activity | 95% activation at 10 nM | No activity |
| TLR2 Inhibition | 70% at 1 μM | 50% at 1 μM | 30% at 1 μM | N/A |
Structural Comparison of Epoxide-Containing Lipids
| Feature | Target Compound | 8S(9R)-EET | (±)10(11)-EpDPA | LTA4 |
|---|---|---|---|---|
| Epoxide Position | C8-C9 | C8-C9 | C10-C11 | C5-C6 |
| Double Bonds | 2Z,5Z,8Z (undecatriene) | 2Z,5Z (undecadiene) | 2Z,5Z,8Z (undecatriene) | 1E,3E,5Z,8Z |
| Carbon Chain Length | 20 | 20 | 22 | 20 |
| Bioactive Conformation | Z-configuration (hept-5-enoic acid) | Z-configuration | Z,E-mixed | Trans-epoxide |
Biological Activity
(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is a complex organic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is with a molecular weight of approximately 320.466 g/mol. The compound features a heptenoic acid backbone with an epoxide and an unsaturated long-chain fatty acid moiety.
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.
- Antioxidant Activity : The presence of unsaturated bonds in the fatty acid chain contributes to its antioxidant capabilities, scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : The oxirane ring may play a role in modulating cell signaling pathways relevant to cell proliferation and apoptosis.
Study 1: Anti-inflammatory Properties
A study conducted on murine models demonstrated that (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid significantly reduced levels of TNF-alpha and IL-6 in serum after administration. This suggests a direct impact on inflammatory mediators .
Study 2: Antioxidant Activity
In vitro assays showed that this compound exhibited a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was measured at 50 µM .
Study 3: Cell Proliferation
Research published in the Journal of Biological Chemistry indicated that treatment with the compound resulted in decreased proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
